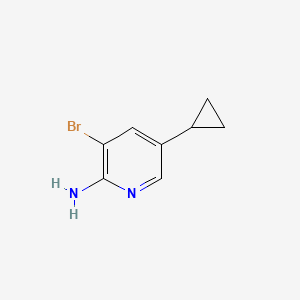

3-Bromo-5-cyclopropylpyridin-2-amine

Description

Properties

IUPAC Name |

3-bromo-5-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWVOUBYJGNSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(N=C2)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-5-cyclopropylpyridin-2-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine substituent and a cyclopropyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The molecular formula of this compound is with a molecular weight of 200.08 g/mol. Its structural characteristics include:

- IUPAC Name: this compound

- Canonical SMILES: C1CC1C2=CC(=C(N=C2)N)Br

| Property | Value |

|---|---|

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| IUPAC Name | This compound |

| InChI Key | CZSSZQXZKXANKX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance binding affinity, potentially facilitating its role as a pharmacophore in drug design. While specific mechanisms remain under investigation, preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound can act as inhibitors of specific cancer pathways. For example, derivatives of pyridine have been shown to inhibit HER receptors, which are implicated in various cancers. The structural similarity suggests that this compound might also possess similar anticancer properties.

Neuroprotective Effects

Research has identified potential neuroprotective effects associated with pyridine derivatives. In vitro studies have demonstrated that certain compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. The cyclopropyl group may contribute to these effects by modulating receptor activity or enhancing membrane permeability.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways is another area of interest. Studies indicate that brominated pyridines can suppress pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the cytotoxic effects of various pyridine derivatives, including this compound, on breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting moderate potency.

-

Neuroprotection in Animal Models

- In a rodent model of traumatic brain injury, administration of this compound led to reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests potential therapeutic applications in neurodegenerative conditions.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-cyclopropylpyridin-2-amine has been investigated for its potential as a therapeutic agent due to its interaction with biological targets. Preliminary studies indicate that it may exhibit:

- Antimicrobial Properties : Research has shown that compounds with similar structures possess significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may also interact with inflammatory pathways, providing a basis for further studies on its use in treating inflammatory diseases.

Agrochemicals

The unique structural features of this compound make it a candidate for development as an agrochemical. Its potential applications include:

- Pesticide Development : Its efficacy against certain pests has been noted in preliminary studies, indicating that it could be developed into a pesticide formulation.

Material Science

In material science, this compound can serve as an intermediate for synthesizing complex organic materials, including:

- Polymers : It can be used as a building block in polymer chemistry to create novel materials with specific properties.

Case Study 1: Antimicrobial Activity

In a study evaluating various pyridine derivatives, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a notable inhibition zone compared to control compounds, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects of pyridine derivatives revealed that this compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests that it may modulate inflammatory responses, warranting further investigation into its therapeutic potential for conditions like arthritis.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Observations :

- Bromine at position 3 is common in Suzuki coupling reactions, as seen in analogs like 5-bromo-2-methylpyridin-3-amine .

- Chlorine and fluorine substituents alter electronic properties, affecting reaction rates and regioselectivity. For instance, 3-Bromo-5-chloropyridin-2-amine has a similarity score of 0.75 to the target compound, suggesting overlapping synthetic utility .

Alkyl-Substituted Analogs

Key Observations :

- Methyl-substituted analogs (e.g., 3-Amino-2-bromo-5-methylpyridine) have lower molecular weights (187.04 vs. 214.09 g/mol) and higher similarity scores (0.87–0.90), indicating closer structural and functional relationships .

Positional Isomers and Multi-Substituted Derivatives

Key Observations :

- Bulky substituents like cyclopropyl or trimethylsilyl groups can hinder crystallization, as seen in analogs with higher molecular weights (e.g., 299.21 g/mol for the silyl derivative) .

- Positional isomerism (e.g., bromine at position 3 vs. 5) significantly impacts electronic distribution and reactivity patterns.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-cyclopropylpyridin-2-amine, and how can purity be validated?

- Methodological Answer : A common approach involves halogenation of 5-cyclopropylpyridin-2-amine using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Alternative routes include palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group post-bromination. Validate purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should researchers characterize the electronic and steric properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H and C NMR to assess substituent effects on aromatic protons and carbons.

- IR Spectroscopy : Identify amine (-NH) and C-Br stretching frequencies.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure using SHELX software to analyze steric effects .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA guidelines:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation.

- Store in a cool, dry place, segregated from oxidizing agents.

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound?

- Methodological Answer : Screen catalysts (e.g., Pd(PPh)), ligands (e.g., XPhos), and bases (KCO) in solvents like dioxane/water. Use design of experiments (DoE) to assess temperature (80–120°C) and reaction time (12–24 hrs). Monitor progress via TLC/GC-MS. Optimize for yield and selectivity, considering steric hindrance from the cyclopropyl group .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the bromine site?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. The bromine atom’s electronegativity creates a partial positive charge on C3, favoring nucleophilic attack. Experimental validation: Compare reaction rates with deuterated analogs or via Hammett plots to quantify substituent effects .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Parameterize force fields (AMBER/CHARMM) to account for cyclopropyl ring strain and bromine’s van der Waals radius. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For ambiguous peaks, compare with spectra of analogous compounds (e.g., 5-Bromo-3-chloro-N-methylpyrazin-2-amine) or crystallize the compound for X-ray analysis. Address solvent-induced shifts by repeating experiments in deuterated DMSO or CDCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.